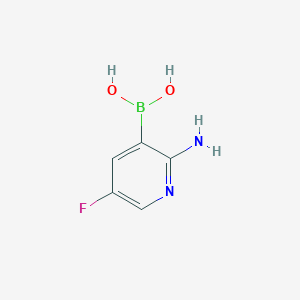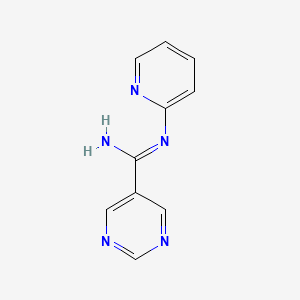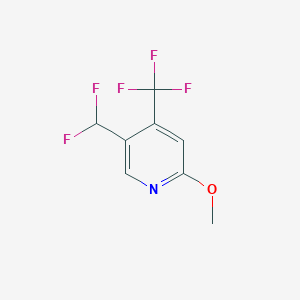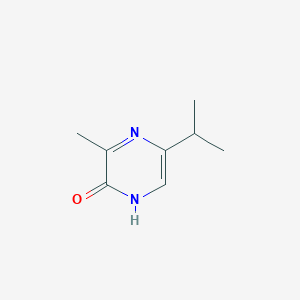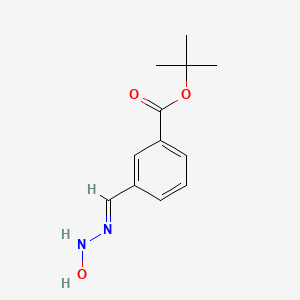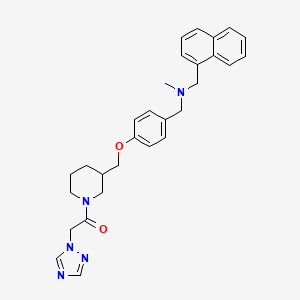
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex organic compound that features a combination of naphthalene, piperidine, and triazole moieties
Méthodes De Préparation
The synthesis of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves multiple steps:
Synthesis of the Naphthalene Derivative: The initial step involves the preparation of the methyl(naphthalen-1-ylmethyl)amine. This can be achieved through the reaction of naphthalene with methylamine under specific conditions.
Formation of the Phenoxy Intermediate: The next step involves the reaction of the naphthalene derivative with a phenoxy compound to form the intermediate 4-((methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy.
Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidin-1-yl derivative.
Introduction of the Triazole Group: Finally, the triazole group is introduced through a reaction with 1H-1,2,4-triazole under suitable conditions to yield the final product.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole and phenoxy groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and piperidine groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic compounds and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in the body, including neurotransmitter receptors and kinases.
Pathways Involved: It modulates various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds:
1-(Naphthalen-1-ylmethyl)piperidin-3-ylmethanamine: This compound shares the naphthalene and piperidine moieties but lacks the triazole group.
Methyl(naphthalen-1-ylmethyl)amine: This compound contains the naphthalene and methylamine groups but lacks the piperidine and triazole moieties.
The uniqueness of this compound lies in its combination of these diverse functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C29H33N5O2 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
1-[3-[[4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenoxy]methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C29H33N5O2/c1-32(18-26-9-4-8-25-7-2-3-10-28(25)26)16-23-11-13-27(14-12-23)36-20-24-6-5-15-33(17-24)29(35)19-34-22-30-21-31-34/h2-4,7-14,21-22,24H,5-6,15-20H2,1H3 |
Clé InChI |
YIDYZQVZCRJIOH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)OCC2CCCN(C2)C(=O)CN3C=NC=N3)CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
